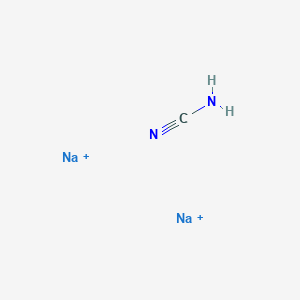
Disodium cyanamide
Overview
Description
Disodium cyanamide is an inorganic compound with the chemical formula Na2CN2. It is a white crystalline solid that is soluble in water. This compound is primarily used in the agricultural industry as a fertilizer and in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium cyanamide can be synthesized through the reaction of calcium cyanamide with sodium hydroxide. The reaction involves the following steps:
- Calcium cyanamide is first produced by reacting calcium carbide with nitrogen at high temperatures.
- The calcium cyanamide is then treated with sodium hydroxide to produce this compound and calcium hydroxide as a by-product.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves:
- Mixing calcium cyanamide with a solution of sodium hydroxide.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Filtering the resulting solution to remove the by-product, calcium hydroxide.
- Crystallizing the this compound from the solution.
Chemical Reactions Analysis
Types of Reactions: Disodium cyanamide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form urea.
Oxidation: Can be oxidized to produce cyanate.
Substitution: Can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, typically at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Urea.
Oxidation: Cyanate.
Substitution: Halogenated cyanamides.
Scientific Research Applications
Disodium cyanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyanamide derivatives.
Biology: Studied for its potential use in biochemical pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including its use as an alcohol deterrent.
Industry: Utilized in the production of fertilizers, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of disodium cyanamide involves its ability to act as a nucleophile due to the presence of the cyanamide group. This allows it to participate in various chemical reactions, including nucleophilic addition and substitution. In biological systems, this compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Calcium cyanamide (CaCN2): Used primarily as a fertilizer and in the production of cyanamide.
Sodium cyanate (NaOCN): Used in organic synthesis and as a stabilizer in the production of certain polymers.
Potassium cyanamide (KCN2): Similar to disodium cyanamide but with different solubility and reactivity properties.
Uniqueness: this compound is unique due to its specific solubility in water and its reactivity profile, which makes it suitable for a variety of chemical and industrial applications. Its ability to undergo hydrolysis to form urea is particularly valuable in agricultural applications.
Properties
IUPAC Name |
disodium;cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N2.2Na/c2-1-3;;/h2H2;;/q;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPWNCZXUIYTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N2Na2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.020 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1598254.png)
